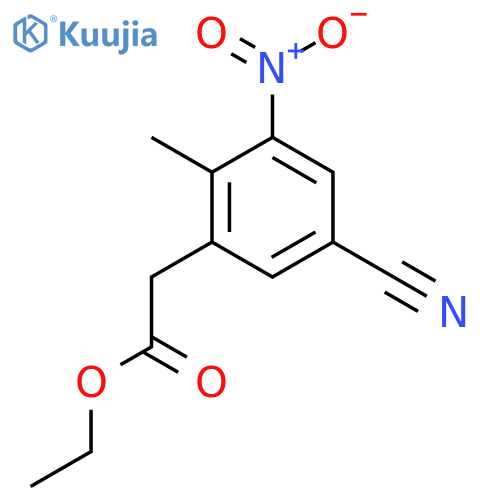

Cas no 1803776-14-8 (Ethyl 5-cyano-2-methyl-3-nitrophenylacetate)

Ethyl 5-cyano-2-methyl-3-nitrophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-2-methyl-3-nitrophenylacetate

-

- インチ: 1S/C12H12N2O4/c1-3-18-12(15)6-10-4-9(7-13)5-11(8(10)2)14(16)17/h4-5H,3,6H2,1-2H3

- InChIKey: NOBZGMBKAJQRIC-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CC1C=C(C#N)C=C(C=1C)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 368

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 95.9

Ethyl 5-cyano-2-methyl-3-nitrophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006539-250mg |

Ethyl 5-cyano-2-methyl-3-nitrophenylacetate |

1803776-14-8 | 97% | 250mg |

475.20 USD | 2021-07-06 | |

| Alichem | A010006539-500mg |

Ethyl 5-cyano-2-methyl-3-nitrophenylacetate |

1803776-14-8 | 97% | 500mg |

798.70 USD | 2021-07-06 | |

| Alichem | A010006539-1g |

Ethyl 5-cyano-2-methyl-3-nitrophenylacetate |

1803776-14-8 | 97% | 1g |

1,519.80 USD | 2021-07-06 |

Ethyl 5-cyano-2-methyl-3-nitrophenylacetate 関連文献

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

Ethyl 5-cyano-2-methyl-3-nitrophenylacetateに関する追加情報

Research Brief on Ethyl 5-cyano-2-methyl-3-nitrophenylacetate (CAS: 1803776-14-8) in Chemical Biology and Pharmaceutical Applications

Ethyl 5-cyano-2-methyl-3-nitrophenylacetate (CAS: 1803776-14-8) is a chemically synthesized intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its nitrophenyl and cyano functional groups, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The unique structural features of this compound enable its versatility in medicinal chemistry, making it a focal point for researchers aiming to explore novel therapeutic pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Ethyl 5-cyano-2-methyl-3-nitrophenylacetate in the synthesis of selective JAK2 inhibitors. The study demonstrated that derivatives of this compound exhibited high binding affinity and specificity toward JAK2, a kinase implicated in myeloproliferative disorders. The researchers employed molecular docking and in vitro assays to validate the compound's efficacy, revealing promising results for further preclinical development. This study underscores the compound's potential as a scaffold for targeted kinase inhibitors.

Another notable application of Ethyl 5-cyano-2-methyl-3-nitrophenylacetate was explored in a recent patent (US20230183245A1), where it was utilized as a precursor for the synthesis of novel anti-inflammatory agents. The patent disclosed a series of derivatives that demonstrated potent inhibition of COX-2 and TNF-α, key mediators of inflammation. The synthetic route involving this compound was optimized for high yield and scalability, addressing a critical need for cost-effective production of anti-inflammatory drugs. This development highlights the compound's industrial relevance in pharmaceutical manufacturing.

Beyond its therapeutic applications, Ethyl 5-cyano-2-methyl-3-nitrophenylacetate has also been investigated for its role in chemical biology. A 2024 study in ACS Chemical Biology reported its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The nitrophenyl moiety of the compound was modified to exhibit fluorescence upon ROS interaction, enabling real-time monitoring of oxidative stress in cancer cells. This innovative application opens new avenues for diagnostic tool development in oncology and other ROS-related pathologies.

Despite these advancements, challenges remain in the optimization of Ethyl 5-cyano-2-methyl-3-nitrophenylacetate-based compounds. Issues such as metabolic stability, bioavailability, and off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and advanced formulation techniques. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinically viable therapeutics.

In conclusion, Ethyl 5-cyano-2-methyl-3-nitrophenylacetate (CAS: 1803776-14-8) represents a versatile and promising compound in the realms of drug discovery and chemical biology. Its applications span from kinase inhibitor development to diagnostic tool innovation, underscoring its multifaceted potential. Future research should focus on overcoming existing challenges and expanding its utility in addressing unmet medical needs. This compound continues to be a valuable asset in the pursuit of novel therapeutic and diagnostic solutions.

1803776-14-8 (Ethyl 5-cyano-2-methyl-3-nitrophenylacetate) 関連製品

- 129740-69-8(methyl 2-formylcyclobutane-1-carboxylate)

- 1804793-57-4(Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1805574-28-0(1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene)

- 1251621-66-5(N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide)

- 1500544-11-5((4-fluorobutyl)(methyl)amine)

- 1802924-15-7(tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate)

- 893644-94-5(2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid)

- 2227748-27-6(rac-(1R,2R)-2-(3-tert-butylphenyl)cyclopropylmethanamine)

- 404929-68-6(6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline)

- 663-78-5(Methyl 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propionate)